N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22ClN3OS and its molecular weight is 327.87. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a thiazole ring and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C18H22ClN3OS2
- Molecular Weight : 396.0 g/mol
- CAS Number : 1219163-03-7
Property | Value |
---|---|
Molecular Formula | C18H22ClN3OS2 |
Molecular Weight | 396.0 g/mol |
CAS Number | 1219163-03-7 |
Research indicates that the compound's biological activity is primarily linked to its interaction with specific cellular targets involved in apoptosis and cell cycle regulation. The presence of the thiazole ring is crucial for its cytotoxic effects, with modifications to this structure significantly affecting its potency against cancer cells .
Anticancer Properties
This compound has shown promising anticancer properties in various studies:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate effective inhibition of cell proliferation at low concentrations .
- Mechanisms of Action : Molecular docking studies suggest that the compound binds preferentially to proteins involved in critical signaling pathways, potentially inhibiting their function and leading to apoptosis in cancer cells.
Interaction Studies
The compound interacts with various biological macromolecules, including proteins integral to cancer pathways. Interaction studies have highlighted that modifications to the thiazole ring or the introduction of different substituents can enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Case Studies and Research Findings
- Study on Human Cancer Cell Lines : A study assessed the efficacy of the compound against multiple cancer cell lines using MTS assays. Results indicated significant activity with IC50 values ranging from 20 µM to 50 µM across different cell types, highlighting its potential as an anticancer agent.
- Molecular Docking Analysis : Another research effort utilized molecular docking techniques to evaluate binding affinities of the compound with target proteins associated with cancer progression. The findings revealed strong interactions with proteins linked to apoptosis and cell cycle control, supporting its proposed mechanism of action .
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds demonstrated that variations in substituents on the thiazole ring influenced biological activities significantly. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-10-8-11(2)14-13(9-10)20-15(16-14)18(12(3)19)7-6-17(4)5;/h8-9H,6-7H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLCZPHHRMKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.